molecular formula C18H27NO5 B5984980 1-[3-(2-Ethylphenoxy)propyl]piperidine;oxalic acid

1-[3-(2-Ethylphenoxy)propyl]piperidine;oxalic acid

Cat. No.: B5984980
M. Wt: 337.4 g/mol
InChI Key: BNKKZHYBHAQIBA-UHFFFAOYSA-N
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Description

1-[3-(2-Ethylphenoxy)propyl]piperidine;oxalic acid is a compound that combines the structural elements of piperidine and phenoxy groups Piperidine is a six-membered heterocyclic amine, while phenoxy groups are derived from phenol

Properties

IUPAC Name

1-[3-(2-ethylphenoxy)propyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.C2H2O4/c1-2-15-9-4-5-10-16(15)18-14-8-13-17-11-6-3-7-12-17;3-1(4)2(5)6/h4-5,9-10H,2-3,6-8,11-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKKZHYBHAQIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Ethylphenoxy)propyl]piperidine typically involves the reaction of 2-ethylphenol with 3-chloropropylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to deprotonate the phenol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Ethylphenoxy)propyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various piperidine derivatives.

Scientific Research Applications

1-[3-(2-Ethylphenoxy)propyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(2-Ethylphenoxy)propyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the piperidine ring can interact with active sites through ionic or covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered heterocyclic amine with various pharmacological properties.

    Phenoxypropanolamines: Compounds with similar structural features, used in the treatment of asthma and other conditions.

    Piperazine: Another heterocyclic amine with a similar structure, used in the synthesis of pharmaceuticals.

Uniqueness

1-[3-(2-Ethylphenoxy)propyl]piperidine is unique due to the combination of the phenoxy and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different scientific fields and the potential for novel therapeutic uses.

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